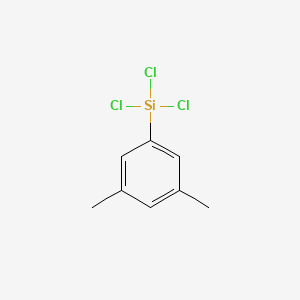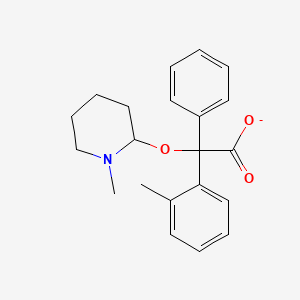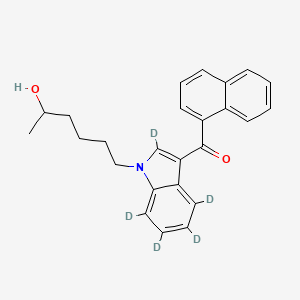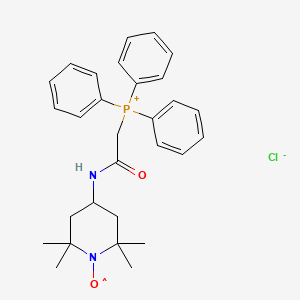
MitoTEMPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoTEMPO is a mitochondria-targeted antioxidant known for its ability to scavenge mitochondrial superoxide. It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria . This compound has gained significant attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoTEMPO is synthesized by conjugating TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with triphenylphosphonium. The synthesis involves the following steps:
Formation of TEMPO Derivative: TEMPO is first functionalized to introduce a reactive group, such as an amine or carboxyl group.
Conjugation with Triphenylphosphonium: The functionalized TEMPO is then reacted with triphenylphosphonium under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
MitoTEMPO primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: this compound can be oxidized to its oxoammonium form.
Reduction: It can be reduced back to its hydroxylamine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as ascorbic acid or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions are the oxoammonium and hydroxylamine forms of this compound, which are crucial for its antioxidant activity.
Scientific Research Applications
MitoTEMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study redox reactions and oxidative stress.
Biology: Investigated for its role in reducing mitochondrial oxidative stress and improving cellular function.
Medicine: Explored for its potential therapeutic effects in diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes
Industry: Utilized in the development of antioxidant formulations and as a research tool in drug discovery.
Mechanism of Action
MitoTEMPO exerts its effects by targeting and scavenging mitochondrial superoxide, a reactive oxygen species. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it neutralizes superoxide radicals. This action reduces oxidative stress and protects mitochondrial function . The molecular targets include mitochondrial superoxide and other reactive oxygen species, and the pathways involved are those related to oxidative stress and mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
TEMPOL: Another nitroxide antioxidant but lacks the mitochondrial targeting moiety.
MitoQ: A mitochondria-targeted antioxidant similar to MitoTEMPO but with a different antioxidant moiety (ubiquinone).
SkQ1: A mitochondria-targeted antioxidant with plastoquinone as the antioxidant moiety.
Uniqueness
This compound is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and accumulate in mitochondria. This specificity enhances its ability to mitigate mitochondrial oxidative stress compared to other antioxidants that do not have mitochondrial targeting capabilities .
Properties
Molecular Formula |
C29H35ClN2O2P |
|---|---|
Molecular Weight |
510.0 g/mol |
InChI |
InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |
InChI Key |
WKKFJIJNGHNQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


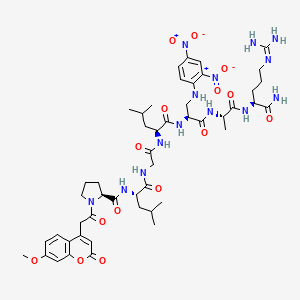

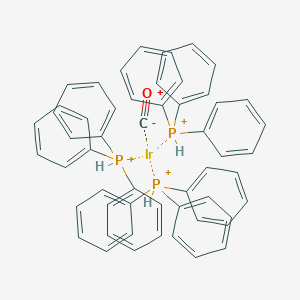
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
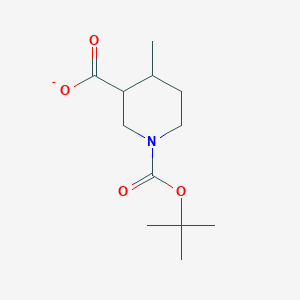
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
